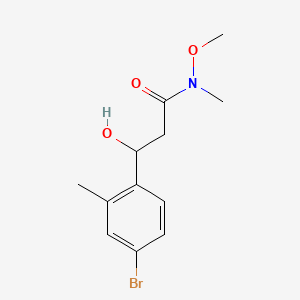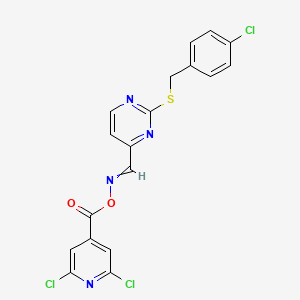![molecular formula C40H50N4O4S5 B14777025 5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole](/img/structure/B14777025.png)
5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole is a complex organic compound known for its unique structure and properties This compound is part of the benzothiadiazole family, which is characterized by the presence of a benzene ring fused with a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of strong acids, bases, and solvents such as dichloromethane and dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and yield. This can include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thieno[3,2-b]thiophene units.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like sulfuric acid, and bases such as potassium carbonate. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups onto the thieno[3,2-b]thiophene units .
Applications De Recherche Scientifique
5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of 5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The nitro groups and thieno[3,2-b]thiophene units play a crucial role in its reactivity and binding affinity. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and the generation of reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Dinitro-4,7-bis(6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 5,6-Dinitro-4,7-bis(6-undecylselenopheno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
Compared to similar compounds, 5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole is unique due to the specific positioning of the thieno[3,2-b]thiophene units and the undecyl chains. This unique structure imparts distinct electronic and steric properties, making it particularly useful in applications such as organic electronics and materials science .
Propriétés
Formule moléculaire |
C40H50N4O4S5 |
|---|---|
Poids moléculaire |
811.2 g/mol |
Nom IUPAC |
5,6-dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C40H50N4O4S5/c1-3-5-7-9-11-13-15-17-19-21-27-25-49-31-23-29(51-39(27)31)33-35-36(42-53-41-35)34(38(44(47)48)37(33)43(45)46)30-24-32-40(52-30)28(26-50-32)22-20-18-16-14-12-10-8-6-4-2/h23-26H,3-22H2,1-2H3 |
Clé InChI |
IBKJRJQRUMEOKE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=CSC2=C1SC(=C2)C3=C(C(=C(C4=NSN=C34)C5=CC6=C(S5)C(=CS6)CCCCCCCCCCC)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B14776950.png)



![(10S,13S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14776981.png)

![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphoniumchloride](/img/structure/B14776994.png)
![4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B14777000.png)




![3-Iodo-5-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777055.png)
